molecular formula C19H13F4NO3 B2948297 METHYL 6-FLUORO-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}QUINOLINE-2-CARBOXYLATE CAS No. 1358417-55-6

METHYL 6-FLUORO-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}QUINOLINE-2-CARBOXYLATE

Cat. No.: B2948297
CAS No.: 1358417-55-6
M. Wt: 379.311
InChI Key: DJLDAIJXGJAMQJ-UHFFFAOYSA-N
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Description

METHYL 6-FLUORO-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}QUINOLINE-2-CARBOXYLATE is a complex organic compound belonging to the quinoline family. This compound is characterized by the presence of fluorine atoms and a trifluoromethyl group, which contribute to its unique chemical properties. The quinoline structure is known for its wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-FLUORO-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}QUINOLINE-2-CARBOXYLATE typically involves multiple steps, including the formation of the quinoline core and the introduction of fluorine atoms. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-FLUORO-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}QUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

METHYL 6-FLUORO-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}QUINOLINE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 6-FLUORO-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit enzyme activity or disrupt cellular pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 6-FLUORO-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}QUINOLINE-2-CARBOXYLATE is unique due to its specific combination of fluorine atoms and a trifluoromethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 6-fluoro-4-[[3-(trifluoromethyl)phenyl]methoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F4NO3/c1-26-18(25)16-9-17(14-8-13(20)5-6-15(14)24-16)27-10-11-3-2-4-12(7-11)19(21,22)23/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLDAIJXGJAMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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